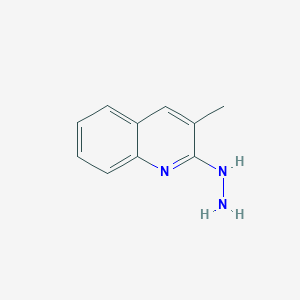
N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as FMF-04-159-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative with a carboxamide group and a fluoromethyl group attached to the phenyl ring.
Wirkmechanismus
The mechanism of action of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its ability to target specific proteins and enzymes in the body. For example, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. By inhibiting CDKs, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide disrupts the cell cycle and induces apoptosis in cancer cells. N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function in individuals with neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with neurodegenerative diseases. In vivo studies have also shown that N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide improves cognitive function in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its specificity for certain proteins and enzymes in the body. This specificity allows researchers to target specific pathways and processes in the body, which can lead to more effective treatments for diseases. Additionally, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has shown promising results in various scientific research applications, making it a valuable compound for further research.
One of the limitations of using N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential toxicity. While N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has shown promising results in vitro and in vivo studies, more research is needed to determine its safety and efficacy in humans. Additionally, the synthesis of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide and determining its efficacy in animal models of cancer. Another direction is to explore its potential as a treatment for neurodegenerative diseases. Studies could focus on determining its safety and efficacy in humans and optimizing its dosing and administration. Additionally, researchers could investigate the potential of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in other scientific research applications, such as in the treatment of infectious diseases or autoimmune disorders.
Synthesemethoden
The synthesis of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 3-fluoro-4-methylbenzaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide as a white solid with a yield of around 60%.
Wissenschaftliche Forschungsanwendungen
N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has shown promising results in various scientific research applications. One of the most significant applications is its use as a potential anticancer agent. Studies have shown that N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, through its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-8-4-5-11(6-12(8)15)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEMMFKTSCNNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B2562717.png)
![3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione](/img/structure/B2562719.png)





![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2562729.png)
![2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2562730.png)
![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2562732.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2562733.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2562735.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2562736.png)
